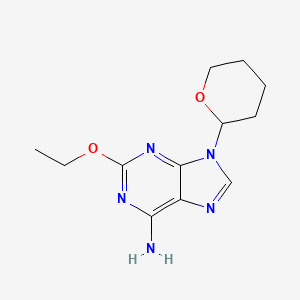![molecular formula C15H16N2O3 B11850912 Ethyl 6-methoxy-2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate CAS No. 34086-71-0](/img/structure/B11850912.png)
Ethyl 6-methoxy-2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]quinoline-1-carboxylate is a heterocyclic compound that belongs to the class of pyrroloquinolines This compound is characterized by its unique structure, which includes a pyrroloquinoline core with an ethyl ester and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]quinoline-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the cyclization of a 3-(2-acetamidoethyl) derivative, followed by hydrolysis to yield the pyrroloquinoline core . The addition of ethyl acrylate and subsequent reduction with aluminum hydride leads to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]quinoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline core or the ester group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Aluminum hydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of dihydroquinoline derivatives.
Scientific Research Applications
Ethyl 6-methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]quinoline-1-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biological Studies: Researchers study its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of ethyl 6-methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]quinoline-1-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of pyrroloquinoline have been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and differentiation . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-hydroxy-7-methoxy-2,3-dihydro-1H-pyrrolo[3,4-b]quinolone-3-carboxylate
- 6-methoxy-2,3-dihydro-pyrrolo[3,2-b]quinoline-1-carboxylic acid ethyl ester
Uniqueness
Ethyl 6-methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]quinoline-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and ethyl ester make it a versatile intermediate in organic synthesis and a potential candidate for drug development.
Properties
CAS No. |
34086-71-0 |
|---|---|
Molecular Formula |
C15H16N2O3 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
ethyl 6-methoxy-2,3-dihydropyrrolo[3,2-b]quinoline-1-carboxylate |
InChI |
InChI=1S/C15H16N2O3/c1-3-20-15(18)17-7-6-12-14(17)8-10-4-5-11(19-2)9-13(10)16-12/h4-5,8-9H,3,6-7H2,1-2H3 |
InChI Key |
YFBKDMFSILSSHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2=C1C=C3C=CC(=CC3=N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Pyrimidinamine, 5-fluoro-N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B11850847.png)
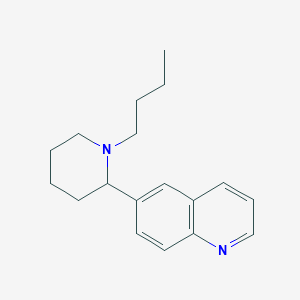
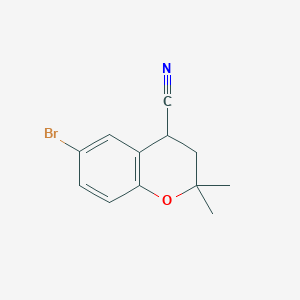
![2-[bis(2-hydroxyethyl)amino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11850867.png)

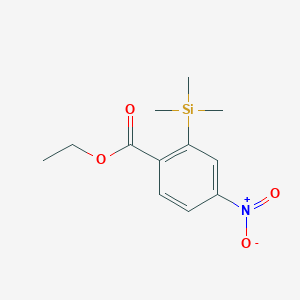
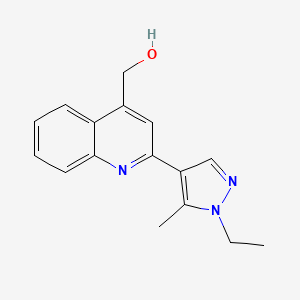
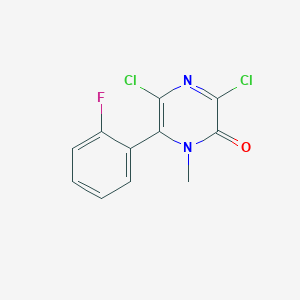
![Tert-butyl 4-amino-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11850889.png)

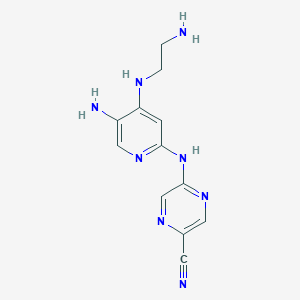
![4-Chloro-2,5,6-trimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11850906.png)
